molecular formula C11H18O2 B8416458 4-Cyclohexylidene butanoic acid, methyl ester

4-Cyclohexylidene butanoic acid, methyl ester

Cat. No. B8416458
M. Wt: 182.26 g/mol
InChI Key: GFLVKSZVELCUJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08541606B2

Procedure details

A distillation column-provided four-necked flask having a volume of one liter, which was equipped with a dropping funnel, a thermometer, a stirring device and a reflux ratio regulator, was charged with 250 g (1.922 moles) of 1-vinyl-1-cyclohexanol, 415.6 g (3.843 moles) of trimethyl orthoacetate and 1.4 g (0.019 moles) of propionic acid, and the internal temperature was raised to 115° C. Heating was continued for 12 hours while removing a fraction of not higher than 65° C. from a column top of the distillation column. After confirming the disappearance of 1-vinyl-1-cyclohexanol by a gas chromatographic analysis of the reaction solution, the reaction solution was distilled in vacuo. Fractions of from 120 to 130° C./1.2 kPa were collected to obtain 301.2 g (1.653 moles) of methyl 4-cyclohexylidenebutanoate. The yield was 86.0%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
415.6 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1(O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].[C:10](OC)([O:14]C)([O:12][CH3:13])[CH3:11]>C(O)(=O)CC>[C:3]1(=[CH:1][CH2:2][CH2:11][C:10]([O:12][CH3:13])=[O:14])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(=C)C1(CCCCC1)O
Name
Quantity
415.6 g
Type
reactant
Smiles
C(C)(OC)(OC)OC
Name
Quantity
1.4 g
Type
catalyst
Smiles
C(CC)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
A distillation
CUSTOM
Type
CUSTOM
Details
column-provided four-necked flask
CUSTOM
Type
CUSTOM
Details
was equipped with a dropping funnel
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
while removing a fraction of not higher than 65° C.
DISTILLATION
Type
DISTILLATION
Details
from a column top of the distillation column
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
Fractions of from 120 to 130° C./1.2 kPa were collected

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CCCCC1)=CCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.653 mol
AMOUNT: MASS 301.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.